molecular formula C20H24N4 B2676991 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 896857-70-8

5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No. B2676991
CAS RN: 896857-70-8
M. Wt: 320.44
InChI Key: HLOLKAUEMGTBPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 5-Tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine are not available in the search results, related compounds have been synthesized. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .

Scientific Research Applications

Hydrogen-Bonded Chain Structures

Research by Portilla et al. (2006) elucidates the hydrogen-bonded chain structures in related pyrazolo[1,5-a]pyrimidine compounds, showcasing their intricate molecular interactions. These structures are pivotal for understanding the compound's crystalline form, which could influence its application in drug design and material science (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Sky-Blue-Emitting Phosphors for OLEDs

Chang et al. (2013) have developed a new class of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). This research showcases the potential use of pyrazolo[1,5-a]pyrimidine derivatives in creating high-performance, sky-blue- and white-emitting OLEDs, indicating their significance in advanced electronic and photonic technologies (Chang, Wu, Chiu, Liang, Tsai, Liao, Chi, Hsieh, Kuo, Lee, Pan, Chou, Lin, & Tseng, 2013).

Antimicrobial and Anticancer Agents

A study by Abd El-Sattar et al. (2021) discusses the synthesis of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. These compounds exhibit significant bioactivity, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in medical research and pharmaceutical development (Abd El-Sattar, El-Adl, El-Hashash, Salama, & Elhady, 2021).

Synthesis and Characterization Techniques

Maquestiau et al. (2010) present methods for the selective preparation of pyrazolo[1,5-a]pyrimidines, offering insights into synthetic routes that could facilitate the production of these compounds for various scientific applications. Understanding these synthesis techniques is crucial for researchers aiming to create derivatives with specific properties for targeted uses (Maquestiau, Taghret, & Eynde, 2010).

Antiproliferative and Proapoptotic Agents

Carraro et al. (2006) explore pyrazolo[3,4-d]pyrimidine derivatives as potent antiproliferative and proapoptotic agents, particularly focusing on their ability to inhibit c-Src phosphorylation in cancer cells. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy, especially in designing new treatments that target specific cellular pathways involved in tumor growth and survival (Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006).

properties

IUPAC Name

5-tert-butyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-20(2,3)17-13-18(23-11-7-8-12-23)24-19(22-17)16(14-21-24)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOLKAUEMGTBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butyl)-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

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